molecular formula C21H21NO2S B11339158 N-(4-ethoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11339158
M. Wt: 351.5 g/mol
InChI Key: UFQHBVFQSMXJHP-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxyphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethoxyaniline to yield N-(4-ethoxyphenyl)-3-methylbenzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of N-(4-ethoxyphenyl)-3-methylbenzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with various biological targets.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The ethoxyphenyl and thiophen-2-ylmethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-ETHOXYPHENYL)-3-METHYL-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both ethoxyphenyl and thiophen-2-ylmethyl groups, which may confer distinct electronic and steric properties compared to similar compounds. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO2S/c1-3-24-19-11-9-18(10-12-19)22(15-20-8-5-13-25-20)21(23)17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3

InChI Key

UFQHBVFQSMXJHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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